molecular formula C8H13N3 B178555 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine CAS No. 890591-87-4

1-(1-cyclopropylethyl)-1H-pyrazol-5-amine

Cat. No.: B178555
CAS No.: 890591-87-4
M. Wt: 151.21 g/mol
InChI Key: AIWXJQQUPZCXOB-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine typically involves the cyclopropanation of suitable precursors followed by functionalization of the pyrazole ring. One common method involves the nucleophilic substitution of bromocyclopropanes with azoles under diastereoselective conditions . The reaction conditions often include the use of metal catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using robust catalytic systems. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the cyclopropyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism

Properties

IUPAC Name

2-(1-cyclopropylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(7-2-3-7)11-8(9)4-5-10-11/h4-7H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWXJQQUPZCXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396355
Record name 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890591-87-4
Record name 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine
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